Potasan

Description

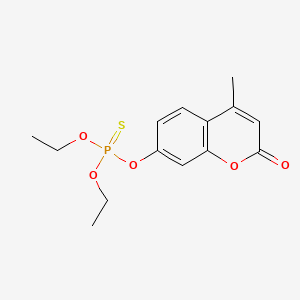

Structure

3D Structure

Properties

IUPAC Name |

7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIUHBNRWZGIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871628 | |

| Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-45-6 | |

| Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potasan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S270N91705 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological Profile of Potasan (Chlorothion): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potasan, chemically known as chlorothion, is an organophosphate insecticide that has been utilized for the control of a variety of agricultural and household pests. As with other compounds in its class, the primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and vertebrates. This technical guide provides a comprehensive overview of the toxicological effects of this compound on various non-target organisms, compiling available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action. It is important to note that this compound is no longer in common use in many regions, including the United States.[1]

Acute Toxicity of this compound (Chlorothion) to Non-Target Organisms

The acute toxicity of this compound varies across different species and routes of exposure. The following tables summarize the available quantitative data for mammals and birds.

Table 1: Acute Toxicity of this compound (Chlorothion) to Mammals

| Species | Route of Exposure | LD50 (mg/kg) | Reference |

| Rat | Oral | 880 - 980 | [2] |

| Rat | Dermal | >1500 | [3] |

| Rat | Intraperitoneal | 750 | [2] |

| Mouse | Oral | 1250 | [2] |

| Guinea Pig | Intraperitoneal | 525 | [2] |

Table 2: Acute Toxicity of this compound (Chlorothion) to Birds

| Species | Route of Exposure | LD50 (mg/kg) | Reference |

| Red-winged Blackbird (Agelaius phoeniceus) | Oral | 4.2 | [4] |

| House Sparrow (Passer domesticus) | Oral | 4.0 | [5] |

No specific LC50 data for fish or contact LD50 for honeybees for Chlorothion were identified in the reviewed literature.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system.

The active form of the insecticide, likely an oxygen analog formed through metabolic activation, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond that renders the enzyme non-functional. The resulting accumulation of acetylcholine leads to a range of neurotoxic symptoms.[6][7]

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound (Chlorothion).

Experimental Protocols

General Workflow for Avian Acute Oral LD50 Test (based on OECD Guideline 223)

References

- 1. Chlorthion | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 013. Chlorthion (FAO Meeting Report PL/1965/10/1) [inchem.org]

- 3. Chlorthion (Ref: BAY 22/190 ) [sitem.herts.ac.uk]

- 4. [PDF] The acute oral toxicity, repellency, and hazard potential of 998 chemicals to one or more species of wild and domestic birds | Semantic Scholar [semanticscholar.org]

- 5. aphis.usda.gov [aphis.usda.gov]

- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Aquatic Fate of Potasan: A Technical Guide to its Degradation Pathways

For Immediate Release

A comprehensive technical guide detailing the degradation pathways of Potasan, an organophosphate insecticide, in aquatic environments has been compiled for researchers, scientists, and professionals in environmental science and drug development. This guide provides an in-depth analysis of the abiotic and biotic processes that govern the transformation of this compound in water, supported by available scientific data and standardized experimental protocols.

This compound, chemically known as O,O-diethyl O-(4-methylcoumarin-7-yl) phosphorothioate, is a thiophosphoric acid ester. Its persistence and transformation in aquatic ecosystems are primarily influenced by three key processes: hydrolysis, photolysis, and microbial degradation. Understanding these pathways is critical for assessing its environmental risk and developing effective remediation strategies.

Core Degradation Pathways

The primary mechanisms for the degradation of this compound in aquatic environments are hydrolysis, photolysis, and microbial action. Organophosphate pesticides are generally susceptible to these degradation routes, with the rate and extent of degradation influenced by environmental factors such as pH, temperature, and the presence of sunlight and microorganisms.

Hydrolysis: The breakdown of this compound in water is significantly influenced by pH. As with many organophosphates, the rate of hydrolysis is expected to increase with rising pH, indicating that this compound is more persistent in acidic waters and degrades more rapidly under alkaline conditions.

Photolysis: Exposure to sunlight can induce the degradation of this compound. One study on the photochemistry of this compound identified several degradation products resulting from UV irradiation. These include a 2-oxo-2H-1-benzopyran-phosphate, a 3,3'-bithis compound dehydrodimer, and 7-ethoxy-4-methyl-2-oxo-2H-1-benzopyran.

Microbial Degradation: The role of aquatic microorganisms in the breakdown of this compound is a critical component of its environmental fate. Bacteria and other microbes can utilize organophosphates as a source of nutrients, leading to their mineralization.

Quantitative Degradation Data

While the qualitative degradation pathways are established for organophosphates, specific quantitative data for this compound's degradation in aquatic environments remains limited in publicly available literature. The following table summarizes the types of quantitative data that are essential for a complete environmental risk assessment of this compound. Further research is needed to populate this table with specific values for this compound.

| Degradation Pathway | Parameter | Condition | Value | Reference |

| Hydrolysis | Half-life (t½) | pH 5 | Data not available | |

| pH 7 | Data not available | |||

| pH 9 | Data not available | |||

| Photolysis | Quantum Yield (Φ) | Aquatic Environment | Data not available | |

| Half-life (t½) | Surface Water | Data not available | ||

| Biodegradation | Half-life (t½) | Aerobic Water | Data not available | |

| Anaerobic Water | Data not available |

Experimental Protocols

To ensure consistency and comparability of data, standardized experimental protocols are crucial for studying the degradation of chemicals like this compound. The following methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Testing (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be low enough to be environmentally relevant and not exceed its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect samples from each solution.

-

Analysis: Analyze the concentration of this compound and any major degradation products in the samples using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH level by plotting the concentration of this compound against time.

Photolysis Testing (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in water.

Methodology:

-

Solution Preparation: Prepare a sterile aqueous solution of this compound of known concentration.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral distribution of the light source should be characterized.

-

Irradiation: Irradiate the test solution at a constant temperature. A dark control (wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Quantify the concentration of this compound and its photoproducts.

-

Quantum Yield Calculation: Determine the quantum yield, which is a measure of the efficiency of the photochemical process.

Biodegradation Testing (Adapted from OECD Guideline 309)

Objective: To assess the aerobic biodegradation of this compound in a surface water simulation test.

Methodology:

-

Test System: Use natural surface water containing its indigenous microbial population.

-

Test Substance Addition: Add a low concentration of radiolabeled (e.g., ¹⁴C-labeled) this compound to the water sample.

-

Incubation: Incubate the test systems in the dark at an environmentally relevant temperature, with gentle agitation.

-

Mineralization Measurement: At regular intervals, measure the evolved ¹⁴CO₂ to determine the extent of mineralization.

-

Analysis of Residues: At the end of the study, analyze the distribution of radioactivity in the water phase, sediment (if included), and biomass to identify major degradation products.

-

Data Analysis: Calculate the rate and extent of biodegradation, including half-life and the percentage of mineralization.

Visualizing Degradation and Experimental Processes

To better illustrate the complex processes involved in this compound's degradation and the experimental workflows, the following diagrams have been generated using the DOT language.

Conclusion

The degradation of this compound in aquatic environments is a multifaceted process involving hydrolysis, photolysis, and microbial action. While the general pathways are understood, a significant data gap exists regarding the specific degradation rates and the full spectrum of degradation products under various environmental conditions. The standardized protocols outlined in this guide provide a framework for generating the necessary data to conduct a thorough environmental risk assessment. Further research is imperative to fully characterize the environmental fate of this compound and to ensure the protection of aquatic ecosystems.

An In-Depth Technical Guide on the Acute vs. Chronic Toxicity of Potasan Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potasan, a thiophosphoric acid ester insecticide from the coumarin series, presents a significant toxicological profile characteristic of organophosphate compounds. This technical guide provides a comprehensive analysis of the acute and chronic toxicity of this compound (O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate; CAS No. 299-45-6). The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This guide synthesizes available quantitative data on acute toxicity, outlines the anticipated effects of chronic exposure, provides detailed experimental protocols for key toxicological assays, and visualizes the core signaling pathway and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

This compound is an organophosphate insecticide effective against various pests, including the Colorado beetle.[1] Like other organophosphates, its toxicity stems from the irreversible phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase (AChE).[2] This inhibition leads to a well-characterized cholinergic crisis in acute exposures. However, the long-term effects of repeated, lower-level exposure remain a critical area of investigation for understanding the full toxicological profile of this compound. This guide will delineate the current understanding of both acute and chronic toxicity associated with this compound exposure.

Quantitative Toxicity Data

Table 1: Acute Oral Toxicity of this compound

| Test Species | Route | LD50 (mg/kg) | Reference |

| Mouse | Oral | 98.5 ± 5.0 | [1] |

| Guinea Pig | Oral | 25.0 ± 2.3 | [1] |

| Male Rat | Oral | 42.0 ± 3.1 | [1] |

| Female Rat | Oral | 19.0 ± 2.5 | [1] |

No specific dermal or inhalation LD50/LC50 data for this compound were identified in the reviewed literature.

Acute Toxicity

Acute toxicity from this compound exposure results in a rapid onset of signs and symptoms consistent with cholinergic overstimulation.[3]

Signs and Symptoms

The signs and symptoms of acute this compound poisoning can be categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.[3]

-

Muscarinic Effects: These are due to the stimulation of muscarinic receptors and include excessive salivation, lacrimation (tearing), urination, diaphoresis (sweating), gastrointestinal motility (diarrhea), and emesis (vomiting). Bronchospasm and bronchorrhea can lead to respiratory distress. Bradycardia (slowed heart rate) and miosis (pinpoint pupils) are also common.

-

Nicotinic Effects: Stimulation of nicotinic receptors at the neuromuscular junction leads to muscle fasciculations (twitching), cramping, and eventually weakness and paralysis. Tachycardia (rapid heart rate) and hypertension can also occur.

-

CNS Effects: Central nervous system effects include headache, dizziness, anxiety, confusion, convulsions, and coma. Respiratory depression is a major cause of mortality in acute organophosphate poisoning.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's acute toxicity is the inhibition of acetylcholinesterase. The organophosphate moiety of this compound binds to the active site of AChE, leading to its phosphorylation and rendering it unable to hydrolyze acetylcholine. This leads to the accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Chronic Toxicity

Chronic exposure to organophosphates, including potentially this compound, can lead to long-term health effects, even at levels that do not cause acute symptoms. The evidence for chronic effects of specific organophosphates is an active area of research.

Potential Long-Term Effects

Chronic low-level exposure to organophosphates has been associated with a range of neurological and neurobehavioral deficits. These may include:

-

Organophosphate-Induced Delayed Neuropathy (OPIDN): A rare, but severe, delayed neurotoxic effect characterized by cramping muscle pain in the lower limbs, followed by progressive weakness and ataxia.

-

Neuropsychiatric and Cognitive Effects: Studies on individuals with chronic occupational exposure to organophosphates have suggested links to difficulties in executive functions, psychomotor speed, memory, and attention.

-

Other Potential Effects: Research is ongoing into the potential for chronic organophosphate exposure to contribute to other health issues, though direct causal links are often difficult to establish.

Mechanism of Chronic Toxicity

The mechanisms underlying the chronic toxicity of organophosphates are not as well-defined as the acute effects. While some long-term effects may be a consequence of repeated, sub-clinical inhibition of AChE, other mechanisms are also being investigated, including oxidative stress, neuroinflammation, and direct effects on other neuronal proteins.

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not publicly available. However, standardized protocols for assessing the toxicity of organophosphates are well-established and would be applicable.

Acute Oral Toxicity Study (LD50 Determination)

This protocol is a generalized representation based on OECD Guideline 423 for the acute oral toxicity of chemicals.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Animals: Wistar rats (male and female).

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dosing: A single dose of this compound is administered to the animals by oral gavage. A step-wise procedure is used, starting with a dose expected to be moderately toxic.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

-

Data Analysis: The LD50 is calculated based on the mortality data using appropriate statistical methods.

Figure 2: Generalized workflow for an acute oral toxicity study.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and various concentrations of this compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add buffer, DTNB, and either this compound solution (test) or buffer (control).

-

Enzyme Addition: Add the AChE solution to all wells and incubate.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).

Figure 3: Workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

This compound exhibits a toxicological profile consistent with other organophosphate insecticides, with acute toxicity being primarily driven by the inhibition of acetylcholinesterase. The available data indicate significant acute oral toxicity in multiple animal species. While specific data on chronic toxicity are lacking, the potential for long-term neurological effects following repeated exposure should be a key consideration in risk assessment and for guiding future research. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for further investigation into the toxicology of this compound and for the development of potential therapeutic interventions. Further research is warranted to fully characterize the dermal and inhalation toxicity, as well as the chronic toxicological profile of this compound, including the determination of NOAEL and LOAEL values.

References

- 1. Molecular Mechanisms of Pesticide-induced Neurotoxicity: Relevance to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rise and Fall of a Potent Insecticide: A Technical Guide to Parathion

A comprehensive overview of the history, development, mechanism of action, and toxicological profile of the organophosphate insecticide, Parathion.

Introduction

Parathion, an organophosphate insecticide and acaricide, represents a significant chapter in the history of crop protection. Developed in the 1940s, its broad-spectrum efficacy against a wide range of agricultural pests led to its widespread global use. However, its high toxicity to non-target organisms, including humans, ultimately resulted in severe restrictions and bans in most countries. This technical guide provides an in-depth analysis of the history, chemical properties, mechanism of action, and toxicological data associated with Parathion, offering valuable insights for researchers, scientists, and drug development professionals in the field of insecticide development and toxicology.

History and Development

Parathion, also known as parathion-ethyl or diethyl parathion, was first developed by Gerhard Schrader for the German company IG Farben in the 1940s.[1] Following World War II, the patent for Parathion was seized by the Western allies, leading to its global marketing by various companies under different brand names, with "E605" being a common brand in Germany.[1] Concerns over its high toxicity prompted the later development of the less toxic, though still hazardous, analogue, parathion-methyl.[1] Due to its severe health and environmental impacts, the use of Parathion was heavily restricted in the United States by 1991 and its registration was cancelled for all uses by 2006.[2] In the European Union, Parathion was banned after 2001.[1]

Chemical and Physical Properties

Parathion is characterized by the following chemical and physical properties:

| Property | Value |

| IUPAC Name | O,O-Diethyl O-(4-nitrophenyl) phosphorothioate |

| CAS Number | 56-38-2 |

| Chemical Formula | C10H14NO5PS |

| Molar Mass | 291.26 g·mol−1[1] |

| Appearance | White crystalline solid (pure form); commonly a brown liquid with a garlic-like odor (technical grade)[1][3] |

| Melting Point | 6 °C (43 °F; 279 K)[1] |

| Solubility in Water | 24 mg/L[1] |

| Solubility in other solvents | High solubility in xylene and butanol[1] |

Synthesis

The industrial synthesis of Parathion involves a two-step process. First, diethyl dithiophosphoric acid ((C2H5O)2PS2H) is chlorinated to produce diethylthiophosphoryl chloride ((C2H5O)2P(S)Cl). Subsequently, this chloride is treated with sodium 4-nitrophenolate, the sodium salt of 4-nitrophenol, to yield Parathion.[1]

Experimental Protocol: Synthesis of Parathion

Disclaimer: This is a generalized protocol for informational purposes only and should not be attempted without proper safety equipment and in a controlled laboratory setting by trained professionals, as Parathion is extremely hazardous.

Materials:

-

Diethyl dithiophosphoric acid

-

Chlorine gas

-

Sodium 4-nitrophenolate

-

Inert solvent (e.g., toluene)

Procedure:

-

Chlorination: In a suitable reaction vessel, dissolve diethyl dithiophosphoric acid in an inert solvent. Bubble chlorine gas through the solution under controlled temperature and pressure. Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS) until the formation of diethylthiophosphoryl chloride is complete.

-

Condensation: In a separate reaction vessel, dissolve sodium 4-nitrophenolate in an inert solvent. Slowly add the diethylthiophosphoryl chloride solution from the previous step to the sodium 4-nitrophenolate solution while stirring vigorously. The reaction is typically carried out at a slightly elevated temperature to ensure completion.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove any solid byproducts. The solvent is then removed under reduced pressure to yield crude Parathion. The crude product can be further purified by distillation or chromatography to obtain pure Parathion.

Mechanism of Action: Acetylcholinesterase Inhibition

Parathion itself is not the primary toxic agent. Its insecticidal activity is a result of its metabolic activation within the target organism.[1]

Signaling Pathway of Parathion Toxicity

References

Potasan: A Technical Guide to Its Role in Pest Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potasan (O,O-diethyl O-(4-methylumbelliferone) phosphorothioate), also known as EMPOT or E-838, is an organophosphate compound primarily recognized as a highly toxic metabolite of the insecticide and veterinary drug, coumaphos. While historical accounts suggest its use in agricultural pest management, its application has been largely superseded and is now restricted or banned in many regions due to its acute toxicity. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, mechanism of action as an acetylcholinesterase inhibitor, and its toxicological profile. The guide also outlines experimental protocols for relevant assays and visualizes key pathways and workflows to support further research and understanding of this compound.

Chemical and Physical Properties

This compound is a thiophosphoric acid ester insecticide belonging to the coumarin series.[1] Its chemical structure and properties are summarized in the table below. The compound is characterized by a coumarin core with a phosphorothioate group attached, which contributes to its lipophilicity and ability to penetrate biological membranes.[2] this compound is sparingly soluble in water but soluble in organic solvents like acetonitrile.[3][4]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇O₅PS | [1][3][4] |

| Molecular Weight | 328.32 g/mol | [1][3][4] |

| CAS Number | 299-45-6 | [1] |

| Appearance | Solid | [5] |

| Melting Point | 39.5-41.3 °C | [5] |

| Boiling Point | 210 °C (decomposes) | [5] |

| Density | 1.260 g/cm³ (liquid at 38°C) | [5] |

| Synonyms | EMPOT, E-838, O,O-diethyl O-(4-methylumbelliferone) phosphorothioate, Diethyl methylcoumarinyl thiophosphate | [6] |

Role in Agricultural Pest Management

While some sources indicate a historical use of this compound for insect control in agriculture, specific details regarding target pests, crops, and application rates are not well-documented in recent literature.[3] Its use is severely restricted or banned in many countries due to its high toxicity.[3] The primary relevance of this compound in an agricultural context is as a toxic metabolite of coumaphos, an organophosphate insecticide used to control ectoparasites in livestock.[3] this compound can be formed from coumaphos through reductive dechlorination by microbial action in environments such as cattle dipping vats.[3] Understanding the formation, persistence, and toxicity of this compound is therefore crucial for managing the environmental risks associated with coumaphos use.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[3][7] AChE is critical for the proper functioning of the nervous system in both insects and mammals, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by this compound leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of neurotoxic effects, paralysis, and ultimately, death of the pest.[8] The phosphorothioate group of this compound potentiates this inhibition through the irreversible phosphorylation of the serine hydroxyl group at the active site of AChE.[2]

Toxicological Data

| Organism | Test Type | Route of Administration | Reported Dose |

| Rat | LD50 | Oral | 6 mg/kg |

| Mouse | LD50 | Oral | 8.5 mg/kg |

| Rabbit | LD50 | Oral | 5 mg/kg |

| Rat | LD50 | Intraperitoneal | 4 mg/kg |

| Mouse | LD50 | Intraperitoneal | 5.991 mg/kg |

| Rat | LD50 | Subcutaneous | 7.814 mg/kg |

| Rat | LD50 | Intravenous | 3.6 mg/kg |

Source: Data compiled from various toxicological studies.[9]

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, standard methodologies for organophosphate insecticides can be adapted.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a common method for determining AChE activity and inhibition.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (e.g., pH 8.0)

-

This compound solution of varying concentrations

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well microplate, add a specific volume of the phosphate buffer to each well.

-

Add the AChE solution to each well, except for the blank controls.

-

Add different concentrations of the this compound solution to the test wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow for the interaction between this compound and AChE.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of the reaction for each well. The percentage of AChE inhibition can be determined by comparing the reaction rates of the test wells with the control wells.

Field Trial Protocol for Insecticide Efficacy (General)

This protocol outlines a general approach for evaluating the efficacy of an insecticide like this compound in an agricultural setting. Due to the high toxicity and restrictions on this compound, this protocol is for informational and theoretical purposes.

Objective: To determine the efficacy of different concentrations of a test insecticide against a target pest on a specific crop under field conditions.

Experimental Design:

-

Treatments: Include a negative control (untreated), a vehicle control (sprayed with the solvent used for the insecticide), and several concentrations of the test insecticide.

-

Replication: Each treatment should be replicated multiple times (e.g., 3-4 replicates) in a randomized complete block design to minimize the effects of field variability.

-

Plot Size: The size of each experimental plot should be sufficient to obtain meaningful data and prevent spray drift between plots.

Procedure:

-

Site Selection and Preparation: Choose a field with a known history of the target crop and a sufficient population of the target pest. Mark the individual plots according to the experimental design.

-

Pre-treatment Sampling: Before applying the treatments, assess the initial pest population density in each plot. This can be done through direct counting, sweep netting, or other appropriate sampling methods.

-

Treatment Application: Apply the insecticide treatments to the designated plots using calibrated spray equipment to ensure uniform coverage. The application should be done under suitable weather conditions (e.g., low wind) to avoid drift.

-

Post-treatment Sampling: At specified intervals after application (e.g., 24 hours, 3 days, 7 days), assess the pest population in each plot using the same sampling method as the pre-treatment assessment. Also, observe and record any signs of phytotoxicity on the crop.

-

Data Analysis: Analyze the data to determine the effect of the treatments on the pest population. This typically involves calculating the percentage of pest mortality or the reduction in pest density compared to the control plots. Statistical analysis (e.g., ANOVA) should be used to determine if there are significant differences between the treatments.

Conclusion

This compound is a potent organophosphate with a well-defined mechanism of action as an acetylcholinesterase inhibitor. While its historical application in agriculture is noted, its high toxicity has led to its restriction and limited its direct use in modern pest management. The primary contemporary relevance of this compound lies in its role as a toxic degradation product of coumaphos, necessitating its consideration in the environmental risk assessment of its parent compound. The information and protocols provided in this guide serve as a technical resource for researchers and professionals in understanding the toxicological significance of this compound. Further research into its environmental fate and degradation pathways is essential for mitigating its potential impact.

References

- 1. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The insecticidal and anticholinesterase activities of O,O‐diethyl O‐4‐(2,2‐disubstituted vinyl)phenyl phosphates and phosphorothioates | Semantic Scholar [semanticscholar.org]

- 7. From laboratory to field: laboratory-measured pesticide resistance reflects outcomes of field-based control in the redlegged earth mite, Halotydeus destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. Organophosphate Pesticides and Pyrethroids in Farmland of the Pearl River Delta, China: Regional Residue, Distributions and Risks - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Potasan in the Food Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the bioaccumulation potential of Potasan. Direct experimental data on the bioaccumulation of this compound's active ingredient is limited. Therefore, this guide synthesizes available information on organophosphates as a class, and structurally related compounds, to provide a robust framework for assessment.

Introduction

This compound is an organophosphate insecticide. Its active ingredient is O,O-diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate. Organophosphate pesticides are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. While generally considered less persistent in the environment than organochlorine pesticides, their potential for bioaccumulation and subsequent transfer through the food chain warrants careful evaluation to understand the ecological risks and potential for human exposure.

This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound, including its environmental fate, toxicological effects, and the signaling pathways it impacts. It also outlines detailed experimental protocols for assessing its bioaccumulation, based on internationally recognized guidelines.

Physicochemical Properties and Environmental Fate

The bioaccumulation potential of a chemical is influenced by its physicochemical properties and environmental persistence.

Table 1: Physicochemical Properties of this compound's Active Ingredient

| Property | Value | Implication for Bioaccumulation |

| Chemical Name | O,O-diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | - |

| CAS Number | 299-45-6 | - |

| Molecular Formula | C₁₄H₁₇O₅PS | - |

| Molecular Weight | 328.32 g/mol | - |

| Water Solubility | Low (specific value not readily available) | Low water solubility can indicate a higher affinity for lipids and thus a potential for bioaccumulation in fatty tissues. |

| Log Kₒw (Octanol-Water Partition Coefficient) | Not readily available | A key indicator of bioaccumulation potential. Higher Log Kₒw values (typically >3) suggest a higher likelihood of partitioning into lipids. |

| Vapor Pressure | Not readily available | Low vapor pressure suggests it is less likely to volatilize into the atmosphere. |

| Half-life in Soil | Variable, generally low for organophosphates | Organophosphates are generally non-persistent to moderately persistent in soil. |

| Half-life in Water | Variable, subject to hydrolysis | Hydrolysis is a key degradation pathway for organophosphates in water. |

Environmental Fate:

The environmental persistence of this compound is expected to be relatively low, characteristic of many organophosphate pesticides. Degradation can occur through microbial action in soil and hydrolysis in water. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity. Despite their relatively short half-lives, continuous or repeated application in agricultural settings can lead to their presence in aquatic ecosystems through runoff and leaching.

Bioaccumulation, Bioconcentration, and Biomagnification

-

Bioaccumulation is the gradual accumulation of substances, such as pesticides, in an organism.

-

Bioconcentration is the accumulation of a chemical in an organism from water alone. The Bioconcentration Factor (BCF) is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.

-

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

It is noteworthy that the active ingredient of this compound is also a metabolite of the insecticide Coumaphos (dechlorinated coumaphos). Therefore, studies on the bioaccumulation of Coumaphos and its metabolites may provide insights into the potential behavior of this compound.

Toxicological Profile and Signaling Pathways

The primary mechanism of toxicity for organophosphates, including this compound, is the inhibition of acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. After transmitting a nerve impulse, ACh is rapidly broken down by AChE. Organophosphates act as irreversible inhibitors of AChE by phosphorylating the serine hydroxyl group in the active site of the enzyme. This inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors (muscarinic and nicotinic receptors).[1][2] This overstimulation leads to a range of toxic effects, from muscle twitching and paralysis to respiratory failure and death.[1]

Signaling Pathway Diagram

References

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Potasan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potasan, a member of the organophosphate class of compounds, is a subject of significant interest within the scientific community due to its biological activity as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and toxicological studies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

| Property | Value |

| IUPAC Name | 7-(diethoxyphosphinothioyloxy)-4-methyl-2H-chromen-2-one[1] |

| CAS Number | 299-45-6[1] |

| Molecular Formula | C₁₄H₁₇O₅PS[1] |

| Molecular Weight | 328.32 g/mol [1] |

| Appearance | White solid |

| Melting Point | 38 °C |

| Boiling Point | Decomposes at 210 °C at 1.3 mbar |

| Density | 1.260 g/cm³ at 38 °C |

| Solubility in Water | Sparingly soluble |

| Synonyms | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate, E 838, Diethyl methylcoumarinyl thiophosphate[1] |

Experimental Protocols

The determination of the physical and chemical properties of a compound like this compound requires standardized and reproducible experimental methods. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[2][3]

Melting Point Determination (Adapted from OECD Guideline 102)[4][5][6][7][8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (capillary tube method)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1 °C/minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination (Adapted from OECD Guideline 103)[9][10][11][12][13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound decomposes at its atmospheric boiling point, this determination is performed under reduced pressure.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Heating mantle

-

Thermometer (calibrated)

-

Vacuum pump and manometer

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is evacuated to the desired pressure (e.g., 1.3 mbar).

-

The sample is heated gradually until it begins to boil.

-

The temperature of the vapor is recorded as the boiling point at that specific pressure. The decomposition of the substance should be noted.

Water Solubility Determination (Adapted from OECD Guideline 105)[14][15][16][17][18]

Principle: The water solubility of a substance is its saturation concentration in water at a given temperature. The flask method is suitable for substances with a solubility of ≥ 10⁻² g/L.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in an Erlenmeyer flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method like HPLC.

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is scarce, a plausible synthetic route can be devised based on established organophosphate chemistry. The synthesis would likely involve the reaction of 7-hydroxy-4-methylcoumarin with O,O-diethyl phosphorochloridothioate.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its biological effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a critical step for terminating nerve impulses.

The organophosphate group of this compound mimics the structure of acetylcholine and binds to the active site of AChE. The phosphorus atom of this compound is then attacked by the serine hydroxyl group in the active site of the enzyme, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synapse leads to overstimulation of cholinergic receptors, causing a range of physiological effects.

Experimental Workflow: Assessing Acetylcholinesterase Inhibition

The inhibitory potential of this compound on acetylcholinesterase activity can be quantified using the Ellman's assay.[4][5] This colorimetric method measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is used as a substrate.

References

- 1. O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | C14H17O5PS | CID 10496498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Determination of Potasan in Water Samples by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a robust and sensitive method for the determination of the organophosphate pesticide Potasan (O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate) in various water matrices, including drinking and surface water. The protocol employs solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for trace-level quantification required for environmental monitoring and regulatory compliance.

Introduction

This compound is an organothiophosphate insecticide from the coumarin series.[1] Due to its potential toxicity and environmental persistence, monitoring its presence in water sources is crucial for public health and ecological safety. Analytical methods for organophosphates in water often involve gas chromatography (GC) or liquid chromatography (LC).[2] LC-MS/MS has emerged as a preferred technique due to its high sensitivity and specificity, allowing for the detection of trace amounts of pesticides in complex matrices.[2][3]

This application note provides a comprehensive protocol for the extraction and quantification of this compound in water samples. The methodology is based on established principles for the analysis of polar and semi-polar pesticides in aqueous samples.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A generic solid-phase extraction method is employed to isolate and concentrate this compound from water samples. Weak anion exchange (WAX) cartridges are often suggested for the extraction of a broad range of pesticides.

Materials and Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

SPE cartridges (e.g., Weak Anion Exchange (WAX) or similar polymeric sorbent)

-

Glass fiber filters (0.7 µm)

-

Nitrogen evaporator

Protocol:

-

Sample Filtration: Filter water samples (typically 500 mL to 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Analyte Elution: Elute the retained this compound from the cartridge using a suitable organic solvent. A common approach is to use 5-10 mL of acetonitrile or methanol.

-

Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters (Typical):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

MS/MS Parameters (Hypothetical for this compound): Since specific MS/MS transitions for this compound are not readily available in the provided search results, a general approach for an organophosphate of its mass would be to use the protonated molecule [M+H]⁺ as the precursor ion. The exact transitions would need to be determined by infusing a this compound standard into the mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion (Q1): m/z 329.1 (Calculated for [C14H17O5PS+H]⁺)

-

Product Ions (Q3): Transitions to be determined empirically. Common losses for organophosphates include the phosphate group and alkyl chains.

-

Collision Energy: To be optimized for each transition.

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~400 °C

Quantitative Data

The following table summarizes the expected performance characteristics of the method. These are typical values for the analysis of organophosphate pesticides in water by LC-MS/MS and should be validated experimentally for this compound.

| Parameter | Expected Value | Notes |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest concentration of an analyte that can be reliably distinguished from the background noise.[4][5] |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[4][5] |

| Linearity (r²) | > 0.99 | Determined from a calibration curve prepared in the matrix extract over a relevant concentration range. |

| Recovery | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the efficiency of the extraction process.[6] |

| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |

Workflow Diagram

Caption: Figure 1. Experimental Workflow for this compound Analysis in Water Samples.

Conclusion

The described SPE-LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in water samples. The sample preparation procedure effectively isolates and concentrates the analyte, while the LC-MS/MS analysis offers high selectivity and low detection limits. This method is suitable for routine monitoring of this compound in environmental water samples, aiding in risk assessment and regulatory enforcement. It is recommended to perform a full method validation to determine the specific performance characteristics for this compound.

References

- 1. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate | C12H21N2O3PS | CID 129830756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocol for Potasan Residue Analysis in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potasan, an organophosphorus insecticide, is utilized in agricultural settings to control a variety of pests.[1] Its chemical name is O,O-diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate, with a CAS number of 299-45-6.[2][3] Due to its potential toxicity and the stringent regulations surrounding pesticide residues in food, accurate and sensitive analytical methods are required to monitor its levels in agricultural commodities.[1]

This document provides a detailed protocol for the analysis of this compound residues in various agricultural products. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by determination using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure of this compound:

-

Molecular Formula: C₁₄H₁₇O₅PS[2]

-

Molecular Weight: 328.32 g/mol [2]

-

Solubility: Soluble in common organic solvents and almost insoluble in water.

Analytical Methodology

The recommended approach for this compound residue analysis involves a multi-residue method that is common for organophosphate pesticides. The QuEChERS method is a simple and effective sample preparation technique that minimizes matrix effects and solvent consumption.[4][5]

Principle

A homogenized sample of the agricultural product is first extracted with acetonitrile. This is followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. The resulting acetonitrile layer, containing the pesticides, is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components such as pigments and fatty acids. The final extract is then analyzed by GC-MS/MS or LC-MS/MS.

Reagents and Materials

-

Acetonitrile (ACN), HPLC or pesticide residue grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB) sorbent (for highly pigmented samples)

-

This compound analytical standard

-

Internal standards (e.g., Triphenylphosphate - TPP)

Experimental Protocol

Sample Preparation (QuEChERS Extraction)

-

Homogenization: Weigh a representative portion of the agricultural product and homogenize it to a uniform consistency.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube containing:

-

For general fruit and vegetable samples: 150 mg anhydrous MgSO₄ and 50 mg PSA per mL of extract.

-

For samples with high fat content: Add 50 mg of C18 sorbent per mL of extract.

-

For samples with high pigment content (e.g., spinach, berries): Add 50 mg of GCB sorbent per mL of extract.

-

-

Shake vigorously for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The supernatant is the final extract for analysis.

Instrumental Analysis

The final extract can be analyzed by either GC-MS/MS or LC-MS/MS. The choice of instrument will depend on the specific laboratory capabilities and the nature of the agricultural matrix.

GC-MS/MS Analysis

Gas chromatography is well-suited for the analysis of many organophosphate pesticides.

Typical GC-MS/MS Parameters:

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 7000 series Triple Quadrupole MS or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Oven Program | Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ion Source | Electron Ionization (EI) |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Hypothetical MRM Transitions for this compound (to be optimized):

| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| 328 | 175 | 147 | 20 |

| 328 | 299 | 109 | 15 |

Note: These MRM transitions are hypothetical and must be optimized in the laboratory by infusing a pure standard of this compound.

LC-MS/MS Analysis

Liquid chromatography is also a powerful technique for the analysis of organophosphates, particularly for those that may be thermally labile.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2-5 µL |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Hypothetical MRM Transitions for this compound (to be optimized):

| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| 329 [M+H]⁺ | 177 | 149 | 25 |

| 329 [M+H]⁺ | 205 | 121 | 20 |

Note: These MRM transitions are hypothetical and must be optimized in the laboratory by infusing a pure standard of this compound.

Data Presentation and Quality Control

Method validation should be performed to determine the performance characteristics of this protocol for each agricultural matrix of interest. Key validation parameters are summarized in the table below.

Table 1: Method Performance Parameters for this compound Residue Analysis (Hypothetical Data)

| Parameter | Matrix: Apples | Matrix: Spinach | Acceptance Criteria |

| Limit of Detection (LOD) | 0.005 mg/kg | 0.005 mg/kg | - |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Reportable Limit |

| Linearity (r²) | >0.995 | >0.995 | ≥0.99 |

| Recovery (at 0.01 mg/kg) | 95% | 88% | 70-120% |

| Recovery (at 0.1 mg/kg) | 98% | 92% | 70-120% |

| Precision (%RSD) | <10% | <15% | ≤20% |

Experimental Workflow Diagram

Caption: Workflow for this compound residue analysis in agricultural products.

Signaling Pathway (Inhibition of Acetylcholinesterase)

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve cells, which can result in paralysis and death of the insect.

Caption: this compound inhibits acetylcholinesterase, leading to nerve overstimulation.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | C14H17O5PS | CID 10496498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 299-45-6: O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyra… [cymitquimica.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Potasan in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantification of Potasan, a metabolite of the organophosphate insecticide coumaphos, using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from a validated procedure for the parent compound, coumaphos, in complex biological matrices such as bee pollen. This document provides a robust starting point for researchers seeking to develop and validate a quantitative assay for this compound in their specific matrix of interest. The protocol covers sample preparation, GC-MS instrumental parameters, and data analysis.

Introduction

This compound is a key metabolite of coumaphos, an organophosphate insecticide and acaricide used in agriculture and veterinary medicine. Monitoring the levels of this compound is crucial for understanding the metabolism, pharmacokinetics, and potential toxicity of coumaphos. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the quantification of pesticide residues and their metabolites in complex biological samples. This application note provides a detailed experimental protocol and performance characteristics based on a validated method for coumaphos, which can be adapted for the quantification of this compound.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from the sample matrix. This method has been validated for the parent compound, coumaphos, in bee pollen and is anticipated to be effective for this compound.[1]

Materials:

-

Homogenized sample (e.g., bee pollen, tissue homogenate)

-

Ethyl acetate

-

Cyclohexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 2.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add 5 mL of a 1:1 (v/v) mixture of ethyl acetate and cyclohexane.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 1 g of anhydrous MgSO₄ and 0.5 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a new 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the final extract into a vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are based on a validated method for coumaphos and should serve as a starting point for the analysis of this compound.[1]

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC System (or equivalent)

-

Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)

-

Autosampler: Agilent 7693 Autosampler (or equivalent)

GC Parameters:

| Parameter | Setting |

| Column | Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100 °C (hold 1 min) Ramp 1: 25 °C/min to 200 °C Ramp 2: 10 °C/min to 280 °C (hold 5 min) |

MS Parameters:

For the quantification of this compound, a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method is recommended for enhanced sensitivity and selectivity. The theoretical exact mass of this compound is m/z 328.0543. To develop a SIM or MRM method, it is necessary to first perform a full scan analysis of a this compound standard to identify the molecular ion and characteristic fragment ions.

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (for initial identification of fragments) SIM or MRM (for quantification) |

| Transfer Line Temperature | 280 °C |

Suggested Ions for SIM Method Development:

A full scan of a this compound standard should be performed to identify the most abundant and specific ions. The molecular ion ([M]⁺) at m/z 328 should be monitored along with at least two other characteristic fragment ions.

Quantitative Data

The following table summarizes the quantitative performance data from a validated method for the parent compound, coumaphos.[1] These values provide a benchmark for the expected performance of a validated method for this compound. The actual values for this compound must be determined experimentally through method validation.

| Parameter | Coumaphos Performance Data | This compound (To Be Determined) |

| Linearity Range (µg/kg) | 10 - 2500 | TBD |

| Correlation Coefficient (r²) | > 0.99 | TBD |

| Limit of Detection (LOD) (µg/kg) | 3.1 | TBD |

| Limit of Quantification (LOQ) (µg/kg) | 9.7 | TBD |

| Recovery (%) | 80 - 108 | TBD |

| Precision (RSD%) | < 20 | TBD |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Analytical Steps

Caption: Logical steps in the analytical method.

Discussion

The provided protocol, adapted from a validated method for coumaphos, offers a solid foundation for the quantitative analysis of this compound by GC-MS. The modified QuEChERS sample preparation is effective for extracting organophosphate pesticides from complex matrices, and the DB-5MS column is well-suited for their chromatographic separation.

For quantitative analysis, the development of a SIM or MRM method is crucial. This will require obtaining a pure analytical standard of this compound to perform a full scan analysis and identify the most suitable precursor and product ions. Method validation should be performed according to established guidelines (e.g., ICH, SANTE) to determine the linearity, LOD, LOQ, accuracy, and precision for this compound in the specific matrix of interest.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the quantification of this compound using GC-MS. While based on a validated method for its parent compound, coumaphos, this guide offers researchers a clear and effective starting point for developing and validating a robust analytical method for this important metabolite. The successful implementation of this method will enable accurate and reliable monitoring of this compound in various research and development applications.

References

Application Note: Determination of Potasan (EMPA) by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive method for the analysis of Potasan (O,O-diethyl O-(4-methyl-7-coumarinyl) phosphorothioate), an organophosphate insecticide, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable starting point for the quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column and an isocratic mobile phase of acetonitrile and water, ensuring reproducible and accurate results. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development who require a precise method for this compound analysis.

Introduction

This compound is an organophosphate pesticide that functions as a cholinesterase inhibitor.[1] Due to its potential toxicity and environmental impact, a sensitive and reliable analytical method for its detection and quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organophosphorus pesticides due to its high resolution, sensitivity, and versatility.[2][3] This application note outlines a comprehensive HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Instrumentation and Reagents

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and ultrapure water are required for the mobile phase.

-

Standards: A certified reference standard of this compound is necessary for calibration.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may be optimized to suit specific instrumentation and sample matrices.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 277 nm[1] |

| Run Time | Approximately 10 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (General Protocol)

For complex matrices such as environmental or biological samples, a sample clean-up and extraction step is essential. A generic Solid-Phase Extraction (SPE) protocol is described below.

-

Extraction: Homogenize the sample and extract a known amount with an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Centrifugation: Centrifuge the extract to pellet any solid debris.

-

SPE Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the supernatant from the centrifuged extract onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the this compound with a small volume of a high-organic solvent (e.g., acetonitrile).

-

-